PDE7B Inhibition: Target Compound vs. IBMX (Class-Level Reference Inhibitor)
The target compound inhibits recombinant human PDE7B with a binding constant Ki of 910 nM in an IMAP fluorescence polarization assay using fluorescently labeled cAMP as substrate, with 15 min incubation [1]. The prototypical PDE inhibitor IBMX (3-isobutyl-1-methylxanthine), often used as a reference standard for PDE7B assays, exhibits an IC50 of 2,100 nM (2.1 µM) under comparable conditions [2]. This represents an approximately 2.3-fold higher affinity for the target compound, indicating that the benzylpiperidine-carbamate scaffold engages PDE7B more effectively than the methylxanthine chemotype.
| Evidence Dimension | PDE7B inhibitory potency |
|---|---|
| Target Compound Data | Ki = 910 nM |
| Comparator Or Baseline | IBMX (3-isobutyl-1-methylxanthine): IC50 = 2,100 nM |
| Quantified Difference | ~2.3-fold higher affinity (910 nM vs. 2,100 nM) |
| Conditions | Recombinant full-length human PDE7B; fluorescent cAMP IMAP assay; 15 min incubation (target compound); radiolabeled cAMP hydrolysis assay (IBMX) |
Why This Matters
A >2-fold improvement in PDE7B affinity over the class-level reference inhibitor IBMX positions this compound as a structurally distinct lead scaffold for PDE7B-targeted drug discovery in inflammatory and neurological disorders.
- [1] BindingDB BDBM50150171 (CHEMBL3770470). Ki = 910 nM, human PDE7B, IMAP assay, fluorescent cAMP, 15 min. View Source
- [2] Gardner C, Robas N, Cawkill D, Fidock M. Cloning and characterization of PDE7B, a cAMP-specific phosphodiesterase. Biochem Biophys Res Commun. 2000;272(1):186-192. IBMX IC50 = 2.1 µM. View Source
